TC-G 1005

GPCR pharmacology Bile acid receptor signaling Diabetes

TC-G 1005 is a sub-nanomolar (EC50 0.72 nM hTGR5) TGR5 agonist with proven oral bioactivity, delivering 49% glucose AUC reduction in mice. Its clean selectivity over FXR (-3.0% efficacy at 10 µM) eliminates confounding hepatic signals, establishing it as the reference agonist for TGR5 signaling studies. Validated in GLP-1 secretion and glucose tolerance models with defined rat PK (Cmax 56 ng/mL, t1/2 1.5 h). Choose TC-G 1005 for high-confidence target engagement where potency, selectivity, and in vivo efficacy are non-negotiable.

Molecular Formula C25H25N3O2
Molecular Weight 399.5 g/mol
Cat. No. B611244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-G 1005
SynonymsTC-G 1005;  TC G 1005;  TCG 1005;  TC-G-1005;  TCG1005; 
Molecular FormulaC25H25N3O2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5
InChIInChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3
InChIKeyJQULIQJSYPZQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC-G 1005: A Potent and Orally Bioavailable TGR5 (GPBAR1) Agonist for Metabolic Research


TC-G 1005, chemically identified as (4-cyclopropyl-3,4-dihydroquinoxalin-1(2H)-yl)(4-(2,5-dimethylphenoxy)pyridin-3-yl)methanone, is a potent, selective, and orally active agonist of the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1. As a synthetic small molecule in the 4-phenoxynicotinamide class, it was developed as a high-affinity TGR5 agonist for investigating bile acid receptor signaling, glucagon-like peptide-1 (GLP-1) secretion, and metabolic regulation. Its pharmacological profile, characterized by sub-nanomolar potency at human TGR5 and oral bioactivity in rodent models, distinguishes it from both natural bile acid ligands and earlier synthetic TGR5 agonists [1].

Why TGR5 Agonists Are Not Interchangeable: The Critical Role of Potency, Selectivity, and Oral Bioavailability


TGR5 agonists exhibit wide-ranging pharmacological profiles that preclude simple substitution. Potency at the human receptor varies by orders of magnitude—from micromolar for natural bile acids to low nanomolar for optimized synthetic ligands—directly impacting the feasibility of in vivo studies. Oral bioavailability is not a given property of the class; many potent in vitro agonists fail to elicit significant in vivo effects due to poor absorption or rapid clearance. Furthermore, selectivity over the closely related farnesoid X receptor (FXR) is crucial, as dual agonism introduces confounding metabolic and hepatic signals that obscure TGR5-specific mechanisms [1][2]. These divergences mean that selecting a TGR5 agonist for research or development requires a compound-specific assessment of potency, selectivity, oral exposure, and in vivo efficacy data. The quantitative evidence presented below demonstrates why TC-G 1005 offers a differentiated profile for scientific investigations where high potency, oral bioactivity, and target selectivity are paramount.

TC-G 1005 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


TC-G 1005 Demonstrates Sub-Nanomolar Potency at hTGR5, Outperforming INT-777 and GPBAR-A by Orders of Magnitude

TC-G 1005 activates human TGR5 (hTGR5) with an EC50 of 0.72 nM in cAMP assays, representing potency that is approximately 13,889-fold greater than the reference agonist INT-777 (EC50 = 10,000 nM) and 181-fold greater than the synthetic agonist GPBAR-A (EC50 = 130 nM) when compared under comparable cellular cAMP accumulation conditions [1][2]. This vast difference in potency translates to markedly lower compound concentrations required to elicit maximal receptor activation, reducing the risk of off-target interactions and enabling more precise pharmacological dissection of TGR5-mediated pathways.

GPCR pharmacology Bile acid receptor signaling Diabetes Metabolic disease

TC-G 1005 Exhibits Validated Oral Bioactivity: 49% Reduction in Glucose AUC and Pharmacokinetic Exposure Data

A single oral dose of TC-G 1005 (50 mg/kg) reduced the area under the blood glucose curve (AUC)0-120 min by 49% in an oral glucose tolerance test (OGTT) in ICR mice, confirming systemic metabolic effects following oral administration [1]. Pharmacokinetic analysis in rats after a 5 mg/kg oral dose demonstrated measurable plasma exposure with a Cmax of 56 ± 18 ng/mL, AUC0-∞ of 155 ± 33 ng·h/mL, and a terminal half-life (t1/2) of 1.5 ± 0.4 hours [1]. While the plasma exposure is modest, the robust glucose-lowering effect indicates that intestinal TGR5 activation and subsequent GLP-1 secretion—a locally mediated event—is sufficient to drive in vivo efficacy.

In vivo pharmacology Type 2 diabetes GLP-1 secretion Oral bioavailability

TC-G 1005 Shows High Selectivity for TGR5 over FXR, Avoiding Dual Agonist Off-Target Metabolic Signaling

TC-G 1005 is a clean TGR5 agonist with negligible functional activity at the farnesoid X receptor (FXR). In a cellular FXR transactivation assay at 10 µM, TC-G 1005 exhibited only -3.0% relative efficacy compared to the potent FXR agonist GW4064, confirming a high degree of selectivity for TGR5 over FXR . This contrasts sharply with dual FXR/TGR5 agonists such as INT-767 (FXR EC50 = 30 nM, TGR5 EC50 = 630 nM) or BAR502 (FXR IC50 = 2 µM, TGR5 EC50 = 0.4 µM), where simultaneous activation of both receptors complicates interpretation of metabolic and hepatic phenotypes [1][2].

Receptor selectivity FXR Bile acid signaling Metabolic disease

TC-G 1005's Species-Specific Potency Profile Enables Translational Studies from Mouse to Human

TC-G 1005 activates human TGR5 (EC50 = 0.72 nM) with approximately 8.6-fold higher potency than mouse TGR5 (EC50 = 6.2 nM) in parallel cAMP assays [1]. This potency ratio differs from other advanced TGR5 agonists. For instance, RDX8940 displays a reversed species preference with mouse TGR5 EC50 of 0.25 nM versus human TGR5 EC50 of 2.5 nM, while compound 9r (a 4-benzofuranyloxynicotinamide derivative) shows hTGR5 EC50 of 0.28 nM and mTGR5 EC50 of 0.92 nM [2][3]. The modest 8.6-fold shift for TC-G 1005 facilitates dose translation from mouse pharmacology studies to anticipated human receptor occupancy, reducing uncertainty in translational research programs.

Species selectivity Translational pharmacology TGR5 orthologs Drug discovery

TC-G 1005: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vitro GPCR Signaling and Selectivity Profiling for TGR5-Mediated Pathways

TC-G 1005's sub-nanomolar potency at hTGR5 (EC50 0.72 nM) enables low-concentration activation of the receptor in cellular assays, minimizing the risk of off-target interactions and compound cytotoxicity. Its clean selectivity over FXR (-3.0% efficacy at 10 µM) ensures that observed downstream signaling events—such as cAMP accumulation, GLP-1 promoter activation, or β-arrestin recruitment—can be confidently attributed to TGR5 agonism alone. This makes TC-G 1005 an ideal reference agonist for establishing TGR5 signaling baselines in HEK293, enteroendocrine L-cell lines, and primary cell cultures [1].

In Vivo Metabolic Disease Modeling for Type 2 Diabetes and Obesity

TC-G 1005's oral bioactivity, validated by a 49% reduction in glucose AUC following a 50 mg/kg oral dose in ICR mice and significant glucose-lowering in db/db mice, supports its use in chronic metabolic disease models. The compound's defined pharmacokinetic profile in rats (Cmax 56 ng/mL, t1/2 1.5 h) allows for rational dose scheduling in studies of insulin sensitivity, energy expenditure, and body weight regulation. Its ability to stimulate GLP-1 secretion in vivo positions TC-G 1005 as a valuable tool for investigating the gut-brain axis and incretin biology [1].

GLP-1 Secretion and Enteroendocrine Cell Functional Studies

TC-G 1005 has been shown to induce a significant dose-dependent increase in plasma GLP-1 levels in mice, consistent with its mechanism of action as a TGR5 agonist on intestinal L-cells. Researchers studying the regulation of incretin hormone release can use TC-G 1005 to dissect TGR5-mediated signaling pathways controlling proglucagon gene expression, peptide processing, and vesicular secretion. The compound's high selectivity for TGR5 over FXR eliminates confounding hepatic FXR-mediated effects on bile acid feedback and glucose metabolism [1].

Translational Pharmacology Bridging Mouse and Human TGR5 Biology

With EC50 values of 0.72 nM (human) and 6.2 nM (mouse), TC-G 1005 exhibits a modest 8.6-fold species potency shift. This allows for straightforward dose extrapolation between mouse models and anticipated human receptor occupancy, a critical advantage for drug discovery programs advancing TGR5 agonists toward clinical development. The compound can serve as a benchmark for evaluating the translational fidelity of mouse models in predicting human metabolic responses to TGR5 activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-G 1005

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.